TG100-115

Catalog No.
S549009
CAS No.
677297-51-7
M.F
C18H14N6O2
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG100-115

CAS Number

677297-51-7

Product Name

TG100-115

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24)

InChI Key

UJIAQDJKSXQLIT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TG100115; TG-100115; TG 100115; TG-100-115; TG100-115 ; TG 100-115.

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N

The exact mass of the compound 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine is 346.11782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of pteridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TG100-115 is a highly selective, small-molecule dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), while also serving as a rare, direct inhibitor of the transient receptor potential melastatin 6 and 7 (TRPM6/7) α-kinase domains [1]. In procurement and material selection, this compound is prioritized over generic kinase inhibitors due to its specific structural rotational constraints, which grant it >14,000-fold selectivity for PI3Kγ over PI3Kα. This precise selectivity profile allows the compound to suppress immune-driven edema and leukocyte infiltration without disrupting essential PI3Kα/β-mediated tissue repair processes. Furthermore, its validated processability into both intravenous and aerosolized formulations makes it a highly adaptable precursor for in vivo cardiovascular and respiratory disease models [2].

Substituting TG100-115 with generic pan-PI3K inhibitors, such as Wortmannin or LY294002, fundamentally compromises in vivo procurement objectives due to their indiscriminate blockade of PI3Kα and PI3Kβ[1]. This lack of selectivity halts essential tissue repair processes, such as endothelial cell mitogenesis, confounding the results of ischemia/reperfusion recovery models. Furthermore, attempting to replace TG100-115 with standard TRPM7 channel blockers (e.g., NS8593) fails in mechanotransduction assays, because these alternatives only block divalent cation influx through the channel pore and cannot directly inhibit the fused α-kinase domain responsible for downstream cytoskeletal signaling[2]. Consequently, TG100-115 is strictly required when the experimental design demands isolated suppression of PI3Kγ/δ-mediated inflammation or direct TRPM6/7 kinase inactivation without off-target toxicity.

Isoform-Selective Dual PI3Kγ/δ Inhibition vs. Pan-PI3K Blockade

TG100-115 demonstrates potent dual inhibition of PI3Kγ (IC50 = 83 nM) and PI3Kδ (IC50 = 235 nM) while maintaining >10-fold selectivity over PI3Kα (IC50 = 1.2 µM) and PI3Kβ (IC50 = 1.3 µM). In contrast, legacy pan-PI3K inhibitors like Wortmannin indiscriminately block all class I isoforms (IC50 = 55–147 nM), and LY294002 shows weak, non-selective activity (PI3Kδ/β IC50 ~561/858 nM)[1]. This strict selectivity ensures that TG100-115 suppresses inflammatory cell recruitment without disrupting PI3Kα/β-dependent endothelial cell mitogenesis.

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataPI3Kγ: 83 nM; PI3Kδ: 235 nM; PI3Kα/β: >1.2 µM
Comparator Or BaselineWortmannin: 55–147 nM across all Class I isoforms
Quantified Difference>14,000-fold selectivity for PI3Kγ over PI3Kα (based on structural rotational constraints)
ConditionsIn vitro recombinant human PI3K kinase assay (ATP consumption/luminescence)

Procuring TG100-115 allows researchers to isolate immune-driven pathology in vivo without the confounding toxicity and impaired tissue healing caused by pan-PI3K inhibitors.

Extended Therapeutic Window in Ischemia/Reperfusion Models

In rigorous rodent and porcine models of myocardial infarction, intravenous administration of TG100-115 (0.5 mg/kg) significantly limits tissue damage even when delivered well after the ischemic event. Compared to vehicle controls, TG100-115 reduces infarct size by approximately 40% when administered up to 3 hours post-reperfusion [1]. Standard anti-ischemic agents or pre-treatment protocols fail to offer this post-reperfusion utility, making TG100-115 highly valuable for modeling realistic clinical intervention timeframes.

Evidence DimensionInfarct Size Reduction
Target Compound Data~40% reduction in infarct size
Comparator Or BaselineVehicle-treated ischemic control
Quantified Difference35-40% decrease in overall infarct area and 37% increase in viable tissue within the ischemic zone
ConditionsIn vivo porcine and rodent MI models; single IV bolus 0.5 mg/kg delivered 30-180 minutes post-reperfusion

This extended in vivo efficacy window justifies the selection of TG100-115 for cardiovascular studies requiring post-injury therapeutic intervention.

Aerosolization Suitability for Localized Pulmonary Delivery

TG100-115 possesses physicochemical properties that allow for effective aerosolized delivery, a critical requirement for localized respiratory models. In murine asthma and COPD models, nose-only inhalation of aerosolized TG100-115 yielded high pulmonary drug concentrations with minimal systemic exposure, reducing airway hyper-responsiveness by ~50% and overcoming steroid-resistant pulmonary inflammation [1]. This localized processability contrasts with many systemic PI3K inhibitors that suffer from poor solubility or require systemic dosing that triggers off-target immunosuppression.

Evidence DimensionAirway Hyper-responsiveness (AHR) Reduction
Target Compound Data~50% reduction in AHR via aerosol delivery
Comparator Or BaselineSteroid-resistant smoke-induced COPD baseline
Quantified DifferenceSignificant reduction in pulmonary eosinophilia and mucin accumulation without systemic toxicity
ConditionsIn vivo murine asthma/COPD models (OVA-sensitized or smoke-exposed); aerosolized nose-only inhalation

Buyers conducting respiratory research should prioritize TG100-115 for its proven compatibility with aerosolized delivery systems, ensuring high local efficacy with low systemic burden.

Pharmacological Isolation of TRPM6/7 Kinase vs. Channel Activity

Beyond PI3K, TG100-115 is one of the only available small molecules capable of directly inhibiting the fused α-kinase domain of TRPM6 (IC50 = 8 nM) and TRPM7 (IC50 = 1.07–2.0 µM) [1]. Common TRPM7 modulators, such as NS8593 (IC50 = 1.6 µM), strictly block the ion channel pore in an Mg2+-dependent manner but do not directly affect the kinase activity. Using TG100-115 allows researchers to decouple the kinase-dependent signaling (e.g., breast cancer cell migration and myosin IIA phosphorylation) from the divalent cation influx mediated by the channel pore.

Evidence DimensionTarget Domain Specificity
Target Compound DataInhibits TRPM6/7 α-kinase domain (IC50 = 8 nM / 1.07 µM)
Comparator Or BaselineNS8593 (TRPM7 channel pore blocker)
Quantified DifferenceTG100-115 inactivates the kinase domain directly, whereas NS8593 only suppresses cation currents without direct kinase inhibition
ConditionsIn vitro biochemical kinase assays and living cell models

For electrophysiology and mechanotransduction studies, TG100-115 is an essential procurement choice to specifically interrogate the α-kinase function of TRPM channels without merely blocking ion flux.

Post-Reperfusion Cardiovascular Ischemia Models

Due to its proven ability to reduce infarct size by ~40% when administered up to 3 hours post-reperfusion, TG100-115 is the preferred pharmacological agent for modeling clinically realistic interventions in myocardial infarction. Its use ensures that PI3Kγ/δ-driven leukocyte infiltration is blocked without impairing PI3Kα/β-dependent endothelial tissue repair [1].

Inhalation-Based Respiratory Disease Research

TG100-115 is highly suited for formulation as an aerosol, making it a primary choice for localized delivery in murine models of asthma and COPD. Procurement for respiratory studies benefits from its ability to achieve high pulmonary concentrations and reduce airway hyper-responsiveness by ~50% while minimizing systemic immunosuppressive toxicity [2].

Decoupling TRPM7 Kinase vs. Channel Function

In cellular assays investigating breast cancer migration or mechanotransduction, TG100-115 serves as a critical chemical probe to isolate the function of the TRPM7 α-kinase domain. Unlike standard pore blockers, it directly inhibits the kinase activity (IC50 = 1.07–2.0 µM), allowing researchers to differentiate kinase-dependent myosin IIA phosphorylation from channel-dependent magnesium and calcium influx [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

346.11782371 Da

Monoisotopic Mass

346.11782371 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7ACH1U1E2M

Drug Indication

Investigated for use/treatment in angioedema and myocardial infarction.

Other CAS

677297-51-7

Wikipedia

Tg-100115

Dates

Last modified: 08-15-2023
1: Doukas J, Eide L, Stebbins K, Racanelli-Layton A, Dellamary L, Martin M, Dneprovskaia E, Noronha G, Soll R, Wrasidlo W, Acevedo LM, Cheresh DA. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease. J Pharmacol Exp Ther. 2009 Mar;328(3):758-65. Epub 2008 Dec 4. PubMed PMID: 19056934.
2: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Hood J, Soll R. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction. Biochem Soc Trans. 2007 Apr;35(Pt 2):204-6. PubMed PMID: 17371238.
3: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Fine R, Weis S, Hood J, Demaria A, Soll R, Cheresh D. Phosphoinositide 3-kinase gamma/delta inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006 Dec 26;103(52):19866-71. Epub 2006 Dec 15. PubMed PMID: 17172449; PubMed Central PMCID: PMC1702529.

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